molecular formula C13H13NO3 B12438679 3-(Aminomethyl)-5-bromanyl-phenol

3-(Aminomethyl)-5-bromanyl-phenol

Cat. No.: B12438679
M. Wt: 231.25 g/mol
InChI Key: SXKOELAUSNCBSX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-bromanyl-phenol is an organic compound that features a bromine atom, an aminomethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is to start with 5-bromophenol, which undergoes a Mannich reaction with formaldehyde and a primary amine to introduce the aminomethyl group . The reaction conditions often involve acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-5-bromanyl-phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the selection of solvents and reagents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-bromanyl-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-5-bromanyl-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-bromanyl-phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-5-bromanyl-phenol is unique due to the presence of both an aminomethyl group and a bromine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-[[3-(aminomethyl)-5-hydroxyphenyl]methyl]pyran-4-one

InChI

InChI=1S/C13H13NO3/c14-8-10-3-9(4-12(16)5-10)6-13-7-11(15)1-2-17-13/h1-5,7,16H,6,8,14H2

InChI Key

SXKOELAUSNCBSX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=CC1=O)CC2=CC(=CC(=C2)O)CN

Origin of Product

United States

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